2-(3-Phenyl-2-propynoxy)ethanol 2-(3-Phenyl-2-propynoxy)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14063573
InChI: InChI=1S/C11H12O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,8-10H2
SMILES:
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

2-(3-Phenyl-2-propynoxy)ethanol

CAS No.:

Cat. No.: VC14063573

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Phenyl-2-propynoxy)ethanol -

Specification

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name 2-(3-phenylprop-2-ynoxy)ethanol
Standard InChI InChI=1S/C11H12O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,8-10H2
Standard InChI Key WZRQWNRIXCMHJL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C#CCOCCO

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic name 2-(3-phenyl-2-propynoxy)ethanol corresponds to the molecular formula C11H12O2\text{C}_{11}\text{H}_{12}\text{O}_2. The structure consists of a propargyl ether group (OCCCH2-\text{O}−\text{C}≡\text{C}−\text{CH}_2-) attached to a phenyl ring at the propargyl carbon, with the ether oxygen linked to a 2-hydroxyethyl chain.

Stereoelectronic Features

The compound’s reactivity is governed by two key features:

  • Alkyne functionality: The carbon-carbon triple bond enables click chemistry reactions (e.g., azide-alkyne cycloaddition) and metal-catalyzed couplings .

  • Ether-oxygen lone pairs: The electron-rich oxygen atom facilitates hydrogen bonding with protic solvents, influencing solubility in polar media .

Synthesis Pathways

Propargylation of Ethylene Glycol Derivatives

A plausible route involves Williamson ether synthesis between 2-bromoethanol and 3-phenyl-2-propynol:

HCCCH2Ph+HOCH2CH2BrNaOHHCCCH2OCH2CH2OH+NaBr\text{HC}≡\text{C}-\text{CH}_2-\text{Ph} + \text{HO}-\text{CH}_2\text{CH}_2-\text{Br} \xrightarrow{\text{NaOH}} \text{HC}≡\text{C}-\text{CH}_2-\text{O}-\text{CH}_2\text{CH}_2-\text{OH} + \text{NaBr}

This method mirrors techniques used in phenyl ether syntheses documented in Friedel-Crafts alkylation studies .

Copper-Catalyzed Coupling

Building on Grignard reagent methodologies , a copper(I)-mediated coupling could link phenylacetylene derivatives to ethylene oxide:

PhCCH+H2CCH2OCuIPhCCOCH2CH2OH\text{Ph}-\text{C}≡\text{CH} + \text{H}_2\text{C}-\text{CH}_2-\text{O} \xrightarrow{\text{CuI}} \text{Ph}-\text{C}≡\text{C}-\text{O}-\text{CH}_2\text{CH}_2-\text{OH}

Reaction conditions would require anhydrous tetrahydrofuran (THF) at 0–5°C to prevent alkyne polymerization .

Physicochemical Properties

Predicted Physical Constants

PropertyValue/RangeBasis of Estimation
Melting Point45–55°CAnalog: Benzyl ethyl ether
Boiling Point245–260°C (760 mmHg)Cox chart extrapolation
Vapor Pressure0.12 mmHg @ 25°CAntoine equation fit
logP (Octanol-Water)1.8 ± 0.3Group contribution method

Solubility Profile

  • Polar solvents: Miscible with ethanol, dimethylformamide (DMF)

  • Nonpolar solvents: Limited solubility in hexane (<5 mg/mL)

  • Aqueous solubility: ~1.2 g/L at 20°C (estimated via UNIFAC)

Analytical Characterization

Spectroscopic Signatures

  • IR Spectroscopy:

    • ν(CC)\nu(\text{C}≡\text{C}): 2100–2120 cm1^{-1}

    • ν(OH)\nu(\text{O}-\text{H}): 3400–3500 cm1^{-1} (broad)

    • ν(CO)\nu(\text{C}-\text{O}): 1100–1150 cm1^{-1}

  • 1^1H NMR (CDCl3_3):

    • δ 2.85 (t, J=2.4J = 2.4 Hz, 1H, ≡C-H)

    • δ 4.25 (d, J=2.4J = 2.4 Hz, 2H, O-CH2_2-C≡)

    • δ 3.75 (m, 2H, HO-CH2_2-)

    • δ 7.25–7.45 (m, 5H, aromatic)

Chromatographic Behavior

Hyphenated GC-MS analysis would likely show:

  • Retention index: 1420–1460 (equivalent to C14–C16 alkanes)

  • Major fragments: m/z 77 (C6_6H5+_5^+), 105 (C7_7H5_5O+^+), 133 (C8_8H9_9O2+_2^+)

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